
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of polar solvents and bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: These reactions may require catalysts such as transition metals and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex ring systems.
Aplicaciones Científicas De Investigación
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups can influence its binding affinity and specificity. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the cyclopropyl and sulfonamide groups.
5-Bromo-4-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A closely related compound with a different substitution pattern.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Uniqueness
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropyl group can enhance its stability and binding affinity, while the sulfonamide group can provide additional interactions with molecular targets.
Propiedades
Número CAS |
917899-41-3 |
|---|---|
Fórmula molecular |
C8H12BrN3O2S |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
4-bromo-5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(6-3-4-6)7(9)5-10-12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VKWJLRINTMEYCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C(=C(C=N1)Br)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
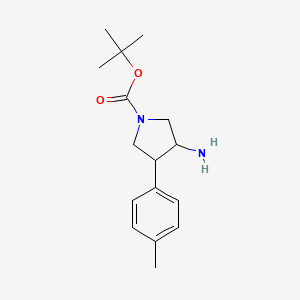
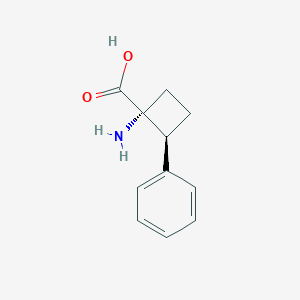
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
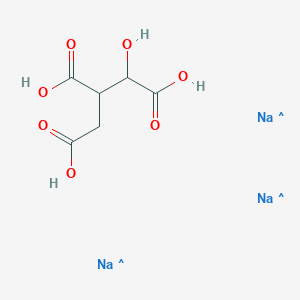
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
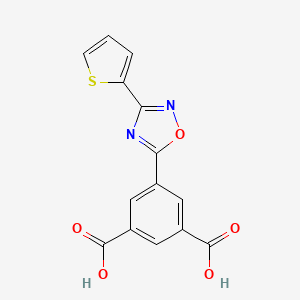
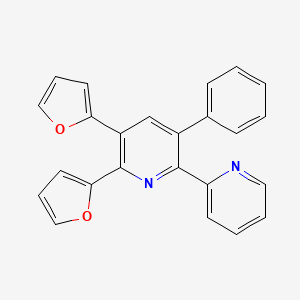
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)
